Phenyltriethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Silica Films and Coatings:

TEPS can be used as a precursor for the deposition of thin silica films and coatings. When TEPS is exposed to water or moisture, it undergoes hydrolysis and condensation reactions, forming a silicon dioxide (SiO2) network. This process is known as sol-gel processing and allows for the creation of silica films with controlled thickness, porosity, and refractive index [, ]. These films have various applications in research, including:

- Microelectronics: As gate dielectrics in transistors [].

- Photonics: As antireflection coatings for lenses and optical fibers [].

- Sensors: As sensing layers for chemical and biological detection [].

Coupling Agent for Surface Modification:

TEPS can act as a coupling agent, modifying the surface properties of various materials. The ethoxy groups in TEPS can react with hydroxyl groups (OH) present on the surface, forming a siloxane bond (Si-O-Si). This bond creates a bridge between the organic (TEPS) and inorganic (substrate) components, improving adhesion, compatibility, and other surface properties []. TEPS finds applications in surface modification for:

- Adhesion promotion: between polymers and inorganic substrates [].

- Composite materials: to improve the compatibility between different components [].

- Biomaterials: to enhance the biocompatibility of surfaces for medical implants [].

Organic Synthesis:

TEPS can be used as a starting material for the synthesis of various organic compounds. The reactive ethoxy groups can be transformed into other functional groups through various organic reactions, allowing researchers to create diverse molecules for different applications [].

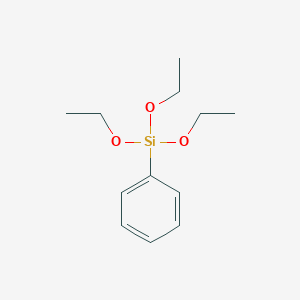

Phenyltriethoxysilane is an organosilicon compound with the molecular formula C₁₂H₂₀O₃Si and a molecular weight of 240.37 g/mol. It is characterized by a silicon atom bonded to three ethoxy groups and one phenyl group. This compound is typically encountered as a colorless to slightly yellow liquid and is known for its applications in various fields, including materials science and organic chemistry. The compound is classified as moisture-sensitive and flammable, requiring careful handling to prevent exposure to water and air, which can lead to hydrolysis and other

TEPS does not have a well-defined mechanism of action in biological systems. Its primary use lies in materials science as a precursor for the formation of organosilicon materials.

- Hydrolysis: In the presence of water, it reacts to form silanols. This reaction is crucial for many of its applications in silicone resin synthesis.

- Condensation: Following hydrolysis, the silanol groups can condense to form siloxane bonds, leading to the development of silicone networks.

- Cross-Coupling Reactions: Phenyltriethoxysilane can participate in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

The hydrolysis and condensation reactions are particularly significant as they facilitate the formation of three-dimensional polymer structures that enhance material properties such as thermal stability and mechanical strength.

Phenyltriethoxysilane can be synthesized through several methods:

- Hydrolysis and Condensation:

- Step 1: Phenyltrichlorosilane is hydrolyzed with water to form phenylsilanetriol.

- Step 2: The phenylsilanetriol then reacts with ethanol to yield phenyltriethoxysilane.

- Sol-Gel Process: In industrial settings, this compound can be produced using a sol-gel process where tetraethoxysilane is hydrolyzed in the presence of phenyltriethoxysilane as a modifier, often catalyzed by ammonia in an ethanol solvent .

These methods highlight the versatility of phenyltriethoxysilane in synthesizing various silicone-based materials.

Phenyltriethoxysilane finds widespread use across multiple industries:

- Silicone Resin Production: It serves as a crosslinking agent in the formulation of silicone resins, enhancing their thermal stability and hydrophobic properties.

- Coatings and Adhesives: Its properties make it suitable for use in coatings that require improved adhesion and durability.

- Material Science: The compound is utilized in nanotechnology and materials engineering for creating advanced composites and coatings

Research into the interactions of phenyltriethoxysilane with other compounds has shown that it can effectively participate in various chemical transformations. For instance, it has been used successfully in palladium-catalyzed cross-coupling reactions under environmentally friendly conditions, demonstrating its utility in green chemistry applications . Additionally, studies indicate that its degradation over time can influence its effectiveness in biological systems, necessitating further investigation into its long-term stability and activity.

Phenyltriethoxysilane shares structural similarities with other organosilicon compounds. Here are some comparable compounds along with their unique characteristics:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Phenyltrimethoxysilane | C₉H₁₂O₃Si | Contains three methoxy groups; more reactive |

| Trimethylsilane | C₃H₉Si | Simple structure; used primarily as a silane coupling agent |

| Triethoxyvinylsilane | C₇H₁₈O₃Si | Contains a vinyl group; used for polymerization |

| Phenyltrichlorosilane | C₉H₉Cl₃Si | More reactive due to chlorine; used for synthesis |

Phenyltriethoxysilane's unique feature lies in its combination of ethoxy groups with a phenyl group, providing both reactivity and stability that are advantageous for producing silicone-based materials. Its ability to form robust siloxane networks makes it particularly valuable in applications requiring durable materials.

Phenyltriethoxysilane is an organosilicon compound with the molecular formula C₁₂H₂₀O₃Si and a molecular weight of 240.37 g/mol [1] [2]. The compound features a central silicon atom that adopts a tetrahedral geometry, which is characteristic of silicon compounds with four substituents [3]. This tetrahedral arrangement results from the sp³ hybridization of the silicon atom, creating bond angles of approximately 109.5° [4].

The molecular structure of phenyltriethoxysilane consists of a phenyl group (C₆H₅-) directly bonded to the silicon atom through a Si-C bond, along with three ethoxy groups (-OC₂H₅) attached to the silicon through Si-O bonds [5]. The Si-C bond connecting the phenyl group to the silicon atom is relatively stable and resistant to hydrolysis compared to the Si-O-C bonds of the ethoxy groups [6]. This stability is attributed to the lower electronegativity difference between silicon and carbon compared to silicon and oxygen [3].

The Si-O bonds in phenyltriethoxysilane are polar covalent bonds due to the significant electronegativity difference between silicon (1.9) and oxygen (3.5) [7]. These bonds are approximately 1.6 Å in length and are susceptible to nucleophilic attack, particularly by water molecules during hydrolysis reactions [5]. The Si-C bond connecting the phenyl group to the silicon atom is approximately 1.9 Å in length and is considerably more stable under most reaction conditions [4].

The phenyl group in phenyltriethoxysilane maintains its planar geometry with 120° bond angles between carbon atoms due to the sp² hybridization of the carbon atoms in the aromatic ring [2]. This aromatic system contributes to the overall stability of the molecule through electron delocalization [8]. The ethoxy groups adopt a staggered conformation to minimize steric hindrance around the silicon center [3].

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀O₃Si |

| Molecular Weight | 240.37 g/mol |

| Silicon Hybridization | sp³ |

| Geometry around Silicon | Tetrahedral |

| Si-O Bond Length | ~1.6 Å |

| Si-C Bond Length | ~1.9 Å |

| Si-O-C Bond Angle | ~120° |

| C-Si-O Bond Angle | ~109.5° |

Table 1: Key Structural Parameters of Phenyltriethoxysilane [1] [2] [3]

Thermal Stability and Decomposition Pathways

Phenyltriethoxysilane exhibits remarkable thermal stability, primarily attributed to the presence of the phenyl group directly bonded to the silicon atom [9]. The aromatic ring system provides enhanced thermal resistance compared to alkyl-substituted silanes, making phenyltriethoxysilane suitable for high-temperature applications [10]. Experimental studies have demonstrated that phenyl-containing silanes generally show higher thermal stability than their alkyl counterparts due to the resonance stabilization provided by the aromatic system [11].

The thermal decomposition of phenyltriethoxysilane follows a multi-stage process that begins with the loss of ethoxy groups and culminates in the degradation of the phenyl moiety at higher temperatures [12]. When heated under inert conditions (such as nitrogen atmosphere), phenyltriethoxysilane can withstand temperatures exceeding 550°C before significant decomposition occurs [13]. The maximum degradation rate temperature for phenyl-containing silanes in nitrogen atmosphere has been reported to reach as high as 742.9°C, which is approximately 150°C higher than comparable flexible silica aerogels without phenyl groups [11].

The decomposition pathway of phenyltriethoxysilane typically proceeds as follows: Initially, the ethoxy groups undergo thermal cleavage, releasing ethanol molecules and forming intermediate silanol (Si-OH) species [13]. These silanol groups can subsequently undergo condensation reactions to form siloxane (Si-O-Si) linkages [12]. At higher temperatures (above 550°C), the Si-C bond connecting the phenyl group to the silicon atom begins to rupture, leading to the degradation of the aromatic ring and the formation of various carbonaceous species [9] [13].

The primary decomposition products of phenyltriethoxysilane include ethanol (from the ethoxy groups), organic acid vapors, and ultimately a silica-rich residue [13]. The thermal decomposition can be influenced by several factors, including heating rate, atmosphere (oxidizing or inert), and the presence of catalysts or other reactive species [10]. Under oxidizing conditions, the decomposition may occur at lower temperatures and produce different product distributions compared to inert atmospheres [12].

| Property | Description |

|---|---|

| Thermal Stability | High thermal stability due to phenyl group |

| Maximum Degradation Temperature (in N₂) | > 550°C (for phenyl-containing silanes) |

| Decomposition Pathway | Initial loss of ethoxy groups followed by phenyl group degradation |

| Decomposition Products | Ethanol, organic acid vapors, silica residue |

| Thermal Stability Comparison | More thermally stable than alkyl-substituted silanes |

Table 2: Thermal Stability and Decomposition Characteristics of Phenyltriethoxysilane [9] [11] [13]

Solubility and Reactivity in Organic/Inorganic Media

Phenyltriethoxysilane exhibits distinct solubility patterns and reactivity behaviors in various media, which significantly influence its applications in materials science and organic synthesis [15]. Regarding solubility, phenyltriethoxysilane is insoluble in water due to its predominantly hydrophobic character imparted by the phenyl group and the three ethoxy moieties [16]. This hydrophobicity is reflected in its logP value, which has been reported in the range of -0.31 to 3.4 at 22°C, indicating its preference for organic phases over aqueous environments [4].

In contrast to its water insolubility, phenyltriethoxysilane readily dissolves in a wide range of organic solvents including alcohols (methanol, ethanol), aromatic hydrocarbons (toluene, benzene), ethers, and chlorinated solvents [15]. This solubility profile makes it particularly useful in organic synthesis and as a precursor for sol-gel processes where homogeneous reaction mixtures are required [17].

The reactivity of phenyltriethoxysilane is dominated by the behavior of its silicon-oxygen bonds, particularly in the ethoxy groups [17]. The most significant reaction pathway is hydrolysis, where water molecules attack the silicon atom, cleaving the Si-O-C bonds and forming silanol (Si-OH) groups and ethanol [18]. This hydrolysis reaction is classified as having moderate sensitivity, with phenyltriethoxysilane reacting slowly with moisture and water compared to more reactive silanes such as chlorosilanes [16]. The hydrolysis reaction can be represented as:

PhSi(OC₂H₅)₃ + 3H₂O → PhSi(OH)₃ + 3C₂H₅OH

Where Ph represents the phenyl group [17].

The hydrolysis of phenyltriethoxysilane follows second-order reaction kinetics and is significantly influenced by pH, with acid or base catalysis accelerating the process [18]. Studies using near-infrared spectroscopy combined with partial least squares modeling have demonstrated that the hydrolysis rate is dependent on catalyst concentration and reaction temperature [22]. The reaction proceeds through an electrophilic substitution mechanism, with the silicon atom acting as the electrophilic center [18].

Following hydrolysis, the resulting silanol groups can undergo condensation reactions to form siloxane (Si-O-Si) linkages, releasing water molecules in the process [17]. This condensation reaction is the basis for the formation of silsesquioxane networks and silica-based materials [6]. The condensation typically begins when the most hydrolyzed species reaches a maximum concentration, usually after the complete consumption of the original phenyltriethoxysilane [27].

With inorganic materials, particularly those with surface hydroxyl groups such as metal oxides, glass, or minerals, phenyltriethoxysilane can form strong chemical bonds [15]. This reactivity forms the basis for its use as a coupling agent and surface modifier [8]. The reaction involves the condensation of silanol groups (formed after hydrolysis) with surface hydroxyl groups, creating stable Si-O-M bonds (where M represents a metal or silicon atom from the substrate) [15].

| Property | Description |

|---|---|

| Water Solubility | Insoluble in water |

| Organic Solvent Solubility | Soluble in common organic solvents (ethanol, toluene, etc.) |

| Hydrolysis Reaction | Si-O-C bonds hydrolyze to form Si-OH groups and ethanol |

| Hydrolysis Products | Phenylsilanetriol and ethanol |

| Condensation Reaction | Si-OH groups condense to form Si-O-Si linkages |

| Reactivity with Moisture | Reacts slowly with atmospheric moisture |

| Reactivity with Alcohols | Can undergo transesterification with alcohols |

| Reactivity with Inorganic Materials | Can form chemical bonds with hydroxyl groups on inorganic surfaces |

Table 3: Solubility and Reactivity Properties of Phenyltriethoxysilane [15] [16] [17]

Spectroscopic Fingerprints (IR, NMR, Raman Signatures)

Phenyltriethoxysilane exhibits distinctive spectroscopic signatures that enable its identification and characterization through various spectroscopic techniques [19]. These spectral fingerprints provide valuable information about its molecular structure, bonding characteristics, and chemical environment [20].

Infrared (IR) Spectroscopy

The infrared spectrum of phenyltriethoxysilane displays several characteristic absorption bands that correspond to specific functional groups and molecular vibrations [19]. The Si-O-C stretching vibrations appear as strong bands in the region of 1000-1100 cm⁻¹, which are diagnostic for the ethoxy groups attached to the silicon atom [21]. The Si-C stretching vibration, representing the bond between the silicon atom and the phenyl group, typically appears as a band in the range of 1100-1150 cm⁻¹ [19].

The aromatic C-H stretching vibrations of the phenyl group are observed in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations from the ethoxy groups appear at lower wavenumbers, typically in the range of 2800-3000 cm⁻¹ [20]. The C=C stretching vibrations of the aromatic ring produce characteristic bands in the region of 1430-1600 cm⁻¹ [21].

When phenyltriethoxysilane undergoes hydrolysis and condensation reactions, new bands corresponding to Si-O-Si linkages appear in the region of 1000-1100 cm⁻¹, often overlapping with the Si-O-C stretching bands [6]. The appearance and growth of these bands can be used to monitor the progress of sol-gel reactions involving phenyltriethoxysilane [21].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei within the phenyltriethoxysilane molecule [23]. The ¹H NMR spectrum shows signals for both the aromatic protons of the phenyl group and the aliphatic protons of the ethoxy groups [24]. The aromatic protons typically appear as a complex multiplet in the region of 7.0-7.8 ppm, while the ethoxy protons produce characteristic signals: a quartet for the methylene (-CH₂-) protons at approximately 3.8-4.0 ppm and a triplet for the methyl (-CH₃) protons at around 1.2-1.3 ppm [23].

The ¹³C NMR spectrum of phenyltriethoxysilane displays signals for the aromatic carbon atoms in the region of 125-135 ppm, with the ipso carbon (directly bonded to silicon) typically appearing at a higher field compared to the other aromatic carbons [24]. The ethoxy carbon signals appear at approximately 58-60 ppm for the methylene carbons and 17-18 ppm for the methyl carbons [23].

The ²⁹Si NMR spectrum provides particularly valuable information about the silicon environment [30]. Phenyltriethoxysilane typically shows a single resonance in the range of -60 to -80 ppm, with the exact chemical shift depending on the solvent and concentration [23]. As hydrolysis and condensation reactions proceed, new silicon signals appear that correspond to different degrees of substitution around the silicon atom, allowing for the monitoring of reaction progress [27].

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy by providing information about symmetric vibrations that may be weak or inactive in IR [24]. The Raman spectrum of phenyltriethoxysilane shows characteristic bands for the Si-O vibration at approximately 1124 cm⁻¹ [24]. The phenyl ring vibrations produce several bands in the region of 1000-1600 cm⁻¹, with particularly strong bands corresponding to the ring breathing mode at around 1000 cm⁻¹ and the C=C stretching modes at approximately 1600 cm⁻¹ [24].

| Spectroscopy Type | Characteristic Bands/Shifts | Wavenumber/Chemical Shift |

|---|---|---|

| IR (Infrared) | Si-O-C stretching | 1000-1100 cm⁻¹ |

| IR (Infrared) | Si-C stretching | 1100-1150 cm⁻¹ |

| IR (Infrared) | C-H stretching (aromatic) | 3000-3100 cm⁻¹ |

| IR (Infrared) | C-H stretching (aliphatic) | 2800-3000 cm⁻¹ |

| IR (Infrared) | C=C stretching (aromatic) | 1430-1600 cm⁻¹ |

| IR (Infrared) | Si-O-Si (after hydrolysis) | 1000-1100 cm⁻¹ |

| Raman | Si-O vibration | ~1124 cm⁻¹ |

| Raman | Phenyl ring vibrations | 1000-1600 cm⁻¹ |

| ¹H NMR | Aromatic protons | 7.0-7.8 ppm |

| ¹H NMR | -OCH₂- protons | 3.8-4.0 ppm |

| ¹H NMR | -CH₃ protons | 1.2-1.3 ppm |

| ¹³C NMR | Aromatic carbons | 125-135 ppm |

| ¹³C NMR | -OCH₂- carbons | 58-60 ppm |

| ¹³C NMR | -CH₃ carbons | 17-18 ppm |

| ²⁹Si NMR | Silicon chemical shift | -60 to -80 ppm |

Table 4: Spectroscopic Fingerprints of Phenyltriethoxysilane [19] [23] [24]

Laboratory-Scale Synthesis Protocols

Precursor Selection and Stoichiometric Optimization

The selection of appropriate precursors and optimization of stoichiometric ratios represents a fundamental aspect of phenyltriethoxysilane synthesis. Multiple synthetic routes have been developed, each offering distinct advantages in terms of yield, purity, and reaction conditions.

Primary Precursor Systems

The most widely employed precursor for phenyltriethoxysilane synthesis is phenyltrichlorosilane, which undergoes alcoholysis with ethanol under controlled conditions [1]. This approach utilizes a stoichiometric ratio of 1:3 (phenyltrichlorosilane to ethanol), yielding 75-85% of the desired product. The reaction proceeds through nucleophilic substitution mechanisms, where ethanol displaces chloride ions in a stepwise manner.

An alternative precursor system involves the use of chloromethylphenyltrichlorosilane, which requires a slightly modified stoichiometric ratio of 1:3.5 with ethanol [1]. This derivative offers enhanced reactivity due to the electron-withdrawing chloromethyl group, facilitating more efficient alcoholysis reactions. The synthesis protocol involves refluxing the reactants for three hours under nitrogen atmosphere in the presence of triethylamine as a hydrogen chloride scavenger.

Grignard-Based Synthesis Routes

Organometallic approaches utilizing phenylmagnesium bromide and tetraethoxysilane represent an alternative synthetic pathway . This method employs a stoichiometric ratio of 1:4 (phenylmagnesium bromide to tetraethoxysilane) and typically achieves yields of 70-80%. The reaction proceeds through nucleophilic attack of the phenyl carbanion on the silicon center, followed by subsequent reduction steps using lithium aluminum hydride.

Stoichiometric Optimization Parameters

Critical optimization parameters include reactant molar ratios, temperature profiles, and reaction time. Research has demonstrated that slight deviations from optimal stoichiometric ratios can significantly impact both yield and product purity [3]. For instance, maintaining precise ethanol-to-silane ratios prevents the formation of partially substituted intermediates that can compromise final product quality.

| Table 1: Precursor Selection and Stoichiometric Optimization | ||||

|---|---|---|---|---|

| Precursor Type | Molecular Formula | Stoichiometric Ratio | Typical Yield (%) | Reaction Conditions |

| Phenyltrichlorosilane | C₆H₅SiCl₃ | 1:3 (ethanol) | 75-85 | Reflux 3h, N₂ atmosphere |

| Chloromethylphenyltrichlorosilane | C₇H₆Cl₄Si | 1:3.5 (ethanol) | 75 | Reflux 3h, triethylamine |

| Phenylmagnesium bromide + TEOS | C₆H₅MgBr + Si(OEt)₄ | 1:4 | 70-80 | Grignard reaction |

| Aryl halides (general) | Variable | 1:3-4 | 60-90 | Pd-catalyzed coupling |

Catalytic Systems (e.g., Palladium-Mediated Reactions)

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have emerged as sophisticated methodologies for phenyltriethoxysilane synthesis, offering superior selectivity and milder reaction conditions compared to traditional approaches [4]. These systems typically employ palladium acetate or palladium chloride complexes in conjunction with phosphine ligands or other stabilizing agents.

The mechanism involves oxidative addition of aryl halides to palladium(0) complexes, followed by transmetallation with organosilicon reagents and subsequent reductive elimination [5]. Optimal reaction conditions include temperatures ranging from 80-120°C in polar aprotic solvents such as dimethylformamide or toluene.

Heterogeneous Palladium Catalysts

Advanced heterogeneous palladium catalysts, particularly Pd-AmP-MCF (palladium on amino-functionalized mesocellular foam), have demonstrated exceptional efficiency in phenyltriethoxysilane synthesis [6]. These catalysts require minimal loading (0.5-1 mol%) and can achieve very high selectivity when combined with silver triflate as a co-catalyst. The heterogeneous nature facilitates catalyst recovery and recycling, making these systems particularly attractive for scaled applications.

Mechanistic Considerations and Optimization

The success of palladium-catalyzed systems depends critically on several factors: catalyst loading, ligand selection, base choice, and reaction atmosphere [7]. Research has shown that the addition of aqueous sodium hydroxide in palladium chloride-catalyzed systems enhances reaction rates while maintaining high selectivity for the desired triethoxysilane product.

| Table 2: Catalytic Systems for Phenyltriethoxysilane Synthesis | ||||

|---|---|---|---|---|

| Catalyst System | Loading (mol%) | Co-catalyst/Additive | Temperature (°C) | Selectivity |

| Palladium acetate | 1-5 | Phosphine ligands | 80-120 | High |

| Pd/C | 5-10 | None | 100-150 | Moderate |

| Pd-AmP-MCF | 0.5-1 | AgOTf (1 mol%) | 60-100 | Very high |

| PdCl₂ | 2-5 | Aqueous NaOH | 80-100 | High |

Industrial Production Techniques

Continuous Flow vs. Batch Reactor Configurations

Continuous Flow Reactor Advantages

Continuous flow reactor systems offer significant advantages for industrial phenyltriethoxysilane production, including enhanced heat and mass transfer characteristics, improved reaction control, and reduced energy consumption [8]. Tubular and microreactor configurations enable precise temperature control and uniform residence time distribution, resulting in higher conversion rates (85-95%) compared to traditional batch processes.

The compact design of flow reactors facilitates better mixing and heat dissipation, allowing for more aggressive reaction conditions while maintaining product quality [9]. Operating pressures of 1-5 bar and temperatures ranging from 60-120°C are typical for continuous flow systems, with residence times optimized between 5-30 minutes depending on the specific synthetic route employed.

Batch Reactor Considerations

Batch reactor configurations remain prevalent in industrial settings due to their operational flexibility and established infrastructure [10]. Stirred tank reactors operating at 1-3 bar pressure and temperatures of 80-150°C can accommodate batch sizes ranging from 50-500 kg, making them suitable for medium to large-scale production campaigns.

However, batch systems exhibit inherent limitations in heat transfer efficiency and reaction control, typically achieving conversion rates of 70-90% [11]. The extended reaction times (2-6 hours) and thermal cycling requirements contribute to higher energy consumption compared to continuous alternatives.

Scalability and Process Intensification

Process intensification through microreactor technology enables significant reduction in reaction volumes while maintaining or improving productivity [12]. The enhanced surface-to-volume ratios in microchannels facilitate superior heat transfer coefficients, enabling precise temperature control during highly exothermic synthesis reactions.

Scale-up challenges in catalytic systems include maintaining uniform catalyst distribution, managing heat generation, and preserving selectivity at larger scales [13]. Continuous flow systems address many of these challenges through distributed heat management and consistent catalyst contact times.

| Table 3: Continuous Flow vs. Batch Reactor Configurations | ||

|---|---|---|

| Parameter | Continuous Flow | Batch Reactor |

| Reactor Type | Tubular/Microreactor | Stirred tank |

| Operating Pressure | 1-5 bar | 1-3 bar |

| Temperature Range | 60-120°C | 80-150°C |

| Residence Time | 5-30 min | 2-6 hours |

| Conversion Rate | 85-95% | 70-90% |

| Product Purity | ≥98% | ≥97% |

| Energy Efficiency | Higher | Lower |

Purification and Quality Control Standards

Distillation Methodologies

Vacuum distillation represents the primary purification technique for industrial phenyltriethoxysilane production, typically conducted at 112°C under reduced pressure (0.5 mmHg) [1] [14]. This approach achieves product purities exceeding 98% with yield recoveries of 85-95%, making it highly suitable for large-scale operations.

Fractional distillation at atmospheric pressure (235°C) offers an alternative approach, particularly for facilities lacking sophisticated vacuum systems [15]. While achieving slightly lower purities (≥97%), this method maintains acceptable yield recoveries of 80-90% and requires less complex infrastructure.

Advanced Purification Techniques

Specialized applications requiring ultra-high purity phenyltriethoxysilane may employ recrystallization techniques using carefully selected organic solvents . These methods can achieve purities exceeding 99% but suffer from reduced yield recoveries (70-85%) and limited industrial applicability due to solvent handling and recovery requirements.

Chromatographic purification using silica gel represents the highest purity option (≥99.5%) but is typically reserved for analytical or specialized research applications due to low throughput and yield recovery limitations (60-80%) [17].

Quality Control Parameters

Industrial quality control standards for phenyltriethoxysilane focus on several critical parameters: chemical purity, moisture content, chloride ion levels, and thermal stability [18]. Specifications typically require minimum purity levels of 98% for standard applications and 99% for high-performance applications.

Analytical methods include gas chromatography for purity determination, Karl Fischer titration for moisture content analysis, and ion chromatography for chloride contamination assessment [17]. Thermal stability testing through thermogravimetric analysis ensures product suitability for high-temperature applications.

Regulatory Compliance and Safety Standards

Manufacturing facilities must comply with environmental regulations regarding volatile organic compound emissions and waste solvent management [19]. Proper handling protocols for moisture-sensitive materials and implementation of appropriate fire safety measures are essential due to the flammable nature of the product.

| Table 4: Purification Methods and Quality Control Standards | ||||

|---|---|---|---|---|

| Method | Conditions | Purity Achieved (%) | Yield Recovery (%) | Industrial Applicability |

| Vacuum Distillation | 112°C, 0.5 mmHg | ≥98 | 85-95 | High |

| Fractional Distillation | 235°C, atmospheric | ≥97 | 80-90 | High |

| Recrystallization | Organic solvents | ≥99 | 70-85 | Low |

| Chromatography | Silica gel | ≥99.5 | 60-80 | Low |

Physical Description

LogP

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 149 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 145 of 149 companies with hazard statement code(s):;

H226 (77.24%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (32.41%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (14.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H373 (59.31%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H412 (30.34%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

Benzene, (triethoxysilyl)-: ACTIVE